Octamethoxy Trisiloxane

Description

BenchChem offers high-quality Octamethoxy Trisiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octamethoxy Trisiloxane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

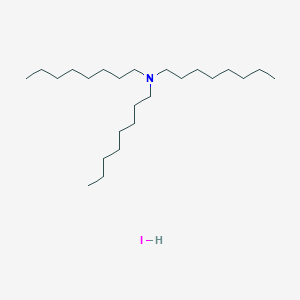

N,N-dioctyloctan-1-amine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51N.HI/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;/h4-24H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLFLTKGQZJXBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)CCCCCCCC.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4221-95-8 | |

| Record name | 1-Octanamine, N,N-dioctyl-, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4221-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Physicochemical properties of octamethoxy trisiloxane

An In-Depth Technical Guide to the Physicochemical Properties of Octamethoxytrisiloxane

Executive Summary: Octamethoxytrisiloxane, a linear siloxane with the chemical formula Si₃O₂(OCH₃)₈, represents a class of highly reactive alkoxysilane compounds. While specific experimental data for this molecule is not extensively documented in public literature, its properties and behavior can be thoroughly understood through the well-established principles of alkoxysiloxane chemistry. This guide provides a detailed examination of its molecular structure, expected physicochemical properties, core reactivity—particularly hydrolysis and condensation—and its significance as a precursor in sol-gel science. We will explore its applications in advanced materials and drug development, provide robust protocols for its characterization, and outline essential safety and handling procedures. The insights herein are synthesized for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of short-chain polyalkoxysiloxanes.

Introduction to Octamethoxytrisiloxane

Siloxanes, characterized by a backbone of alternating silicon and oxygen atoms (Si-O-Si), are foundational to all silicone materials. Their versatility stems from the unique nature of the siloxane bond and the ability to modify the organic groups attached to the silicon atoms. While polydimethylsiloxanes (PDMS) are widely known for their thermal stability and hydrophobicity, the substitution of methyl groups with alkoxy groups (like methoxy, -OCH₃) fundamentally alters the molecule's character, transforming it from a stable polymer into a highly reactive precursor.

Octamethoxytrisiloxane is a key example of such a precursor. Its importance lies not in its inertness, but in its capacity to undergo controlled hydrolysis and condensation reactions. This reactivity is the cornerstone of sol-gel processing, a low-temperature method for synthesizing high-purity inorganic networks, such as silica glasses and ceramics.[1][2] For drug development professionals, this chemistry is particularly relevant for creating biocompatible silica-based matrices for controlled drug release and theranostics.[3][4][5]

Molecular Structure and Core Properties

Chemical Structure

Octamethoxytrisiloxane consists of a three-silicon, two-oxygen linear siloxane backbone. Each silicon atom is saturated with methoxy (-OCH₃) groups. The terminal silicon atoms are bonded to three methoxy groups each, while the central silicon atom is bonded to two.

Caption: Molecular structure of Octamethoxytrisiloxane.

Physicochemical Data Summary

Specific, experimentally verified data for octamethoxytrisiloxane is sparse. The following table includes calculated values and expected properties based on analogous short-chain alkoxysiloxanes.

| Property | Value / Expected Range | Rationale / Source |

| Chemical Formula | C₈H₂₄O₁₀Si₃ | - |

| Molecular Weight | 348.52 g/mol | Calculated |

| Appearance | Colorless liquid | Expected for short-chain alkoxysiloxanes.[6] |

| Boiling Point | > 200 °C (decomposes) | Expected to be higher than smaller alkoxysilanes; may decompose before boiling at atmospheric pressure. Analogous octaethoxytrisiloxane shows similar behavior.[7] |

| Density | ~1.1 - 1.2 g/cm³ | Based on related methoxy- and ethoxy-silicates. |

| Solubility | Soluble in many organic solvents (alcohols, ethers, hydrocarbons). Reacts with water. | Typical for alkoxysilanes. |

| Refractive Index | ~1.39 - 1.41 | Based on analogous compounds. |

| Viscosity | Low (< 10 cSt) | Short, linear siloxane chains exhibit low viscosity. |

Reactivity and Stability

The defining characteristic of octamethoxytrisiloxane is the reactivity of its silicon-methoxy (Si-OCH₃) bonds.

Hydrolysis and Condensation: The Sol-Gel Process

The most important reaction pathway for octamethoxytrisiloxane is its hydrolysis and subsequent condensation, which forms the basis of sol-gel chemistry.[8] This is a multi-step process that allows for the creation of a solid silica network from a liquid precursor.[9][10]

Step 1: Hydrolysis The Si-OCH₃ bonds are susceptible to nucleophilic attack by water. This reaction is catalyzed by either an acid or a base and results in the replacement of methoxy groups with hydroxyl groups (silanols, Si-OH), releasing methanol as a byproduct.[11]

≡Si-OCH₃ + H₂O ⇌ ≡Si-OH + CH₃OH

Step 2: Condensation The newly formed silanol groups are reactive and can condense with other silanol groups (water condensation) or with remaining methoxy groups (alcohol condensation) to form stable siloxane (Si-O-Si) bridges.[9]

-

Water Condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

-

Alcohol Condensation: ≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH

The kinetics of these reactions are highly dependent on factors such as pH, water-to-silane ratio, catalyst, and temperature, allowing for precise control over the structure of the final silica material.[9]

Caption: Sol-Gel reaction workflow for Octamethoxytrisiloxane.

Thermal Stability

Unlike their fully methylated counterparts, which can be stable up to 300-400°C, alkoxysiloxanes have lower thermal stability.[12] At elevated temperatures, octamethoxytrisiloxane is expected to undergo rearrangement and decomposition. The presence of reactive alkoxy groups makes it more susceptible to thermally induced condensation and degradation, especially in the presence of trace amounts of acid or base catalysts.

Experimental Characterization Protocols

Validating the identity, purity, and properties of octamethoxytrisiloxane requires a multi-technique approach.

Identity and Purity Assessment via GC-MS and NMR

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating volatile components and providing a fragmentation pattern for identification. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the presence and ratio of different proton and silicon environments.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a dry, inert solvent like hexane or ethyl acetate. Add an internal standard (e.g., dodecane) for quantitative analysis.

-

Instrumentation: Use a GC system equipped with a low-polarity capillary column (e.g., ZB-5MSi) suitable for siloxane analysis.[13]

-

GC Method:

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium.

-

Oven Program: Start at 50°C, hold for 3 minutes, then ramp at 10°C/min to 280°C and hold.[13]

-

-

MS Method: Use an electron ionization (EI) source. Scan a mass range of 40-500 m/z.

-

Data Analysis: Confirm the identity of the main peak by comparing its retention time to a standard (if available) and its mass spectrum to the expected fragmentation pattern for octamethoxytrisiloxane. Purity is determined by the relative area of the main peak.

Protocol: ¹H and ²⁹Si NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the solvent is anhydrous to prevent hydrolysis.

-

¹H NMR Analysis:

-

Expected Signals: A sharp singlet or closely spaced multiplets in the range of 3.5-3.7 ppm corresponding to the protons of the methoxy groups (-OCH₃).

-

Causality: The integration of this peak relative to a known standard can be used for quantification. The absence of significant peaks around 1-3 ppm (attributable to Si-OH or water) confirms sample integrity.

-

-

²⁹Si NMR Analysis:

-

Expected Signals: Two distinct signals are expected in the negative chemical shift region, one for the two equivalent terminal silicon atoms and another for the central silicon atom.

-

Causality: ²⁹Si NMR is highly sensitive to the substitution on the silicon atom and provides unambiguous confirmation of the siloxane backbone and its methoxy functionalization.[9]

-

Measurement of Density and Viscosity

Rationale: Density and viscosity are fundamental physical properties that are critical for material handling, formulation, and fluid dynamics modeling.

Protocol: Density Measurement

-

Instrumentation: Use a calibrated oscillating U-tube density meter.

-

Procedure:

-

Ensure the instrument is clean, dry, and calibrated with deionized water and dry air.

-

Equilibrate the sample to a precise temperature (e.g., 25.0 °C).

-

Inject the sample into the measurement cell, ensuring no air bubbles are present.

-

Record the density reading once the value stabilizes.

-

Self-Validation: Perform triplicate measurements to ensure reproducibility. The standard deviation should be minimal (<0.0001 g/cm³).

-

Applications in Drug Development and Materials Science

The utility of octamethoxytrisiloxane is directly linked to its controlled reactivity.

-

Sol-Gel Derived Drug Delivery: It can serve as a co-precursor with other alkoxysilanes (e.g., tetraethoxysilane) to form porous silica nanoparticles or monoliths.[3] The drug can be incorporated during the sol-gel process, leading to its entrapment within the resulting silica matrix. The porosity and surface chemistry of this matrix can be tuned by controlling the reaction conditions, thereby controlling the drug's release profile.

-

Bioactive Glass and Coatings: As a silica precursor, it can be used to synthesize bioactive glasses that promote bone growth or to create biocompatible, anti-fouling coatings on medical devices.

-

Organic-Inorganic Hybrids: The methoxy groups can be partially substituted with other organic functional groups to create hybrid materials that combine the properties of both polymers and glasses, such as flexibility and hardness.[14]

Safety and Handling

Alkoxysilanes like octamethoxytrisiloxane require careful handling due to their reactivity and the nature of their hydrolysis byproducts.

-

Flammability: The compound is expected to be a flammable liquid. Keep away from heat, sparks, and open flames. Use explosion-proof equipment and take precautionary measures against static discharge.[15][16]

-

Moisture Sensitivity: It reacts with moisture in the air to release methanol. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area.[17]

-

Toxicity: The primary hazard is the release of methanol upon hydrolysis. Methanol is toxic and can cause serious health effects if inhaled, ingested, or absorbed through the skin. All handling should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

Conclusion

Octamethoxytrisiloxane is a valuable chemical precursor whose significance is defined by its reactive Si-OCH₃ bonds. While it is not a stable, end-use material itself, its controlled hydrolysis and condensation chemistry make it a fundamental building block in sol-gel science. For researchers and professionals in materials science and drug development, a thorough understanding of these reaction mechanisms is crucial for designing and fabricating advanced silica-based materials with tailored properties for a wide range of applications, from controlled-release drug formulations to high-performance hybrid coatings.

References

- OCTAMETHYLCYCLOTETRASILOXANE (n.d.). In PubChem.

-

Octamethylcyclotetrasiloxane (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link].

-

Synthesis of Low Viscosity Polydimethylsiloxane Using Low Grade of Octamethylcyclotetrasiloxane (2021). ResearchGate. Retrieved February 6, 2026, from [Link].

- Octamethylcyclotetrasiloxane (D4) | CAS 556-67-2 (n.d.). Silicone Raw.

-

Aldehyde-Assisted Alkoxysilane Condensation to Form Siloxane Bond: A New Process for Curing Alkoxy-Functional Silicone Resins (2025). MDPI. Retrieved February 6, 2026, from [Link].

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review (n.d.). PMC. Retrieved February 6, 2026, from [Link].

-

Octamethyltrisiloxane | C8H24O2Si3 | CID 24705 (n.d.). In PubChem. Retrieved February 6, 2026, from [Link].

-

Preparation of Monotrimethoxylsilylethyl-Terminated Polysiloxane Fluids and Their Application in Thermal Interface Materials (2023). NIH. Retrieved February 6, 2026, from [Link].

-

Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].

-

Polysiloxanes in Theranostics and Drug Delivery: A Review (2018). PMC - NIH. Retrieved February 6, 2026, from [Link].

-

Hydrolysis and condensation of alkoxysilanes (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].

-

Cationic Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4) in Mixtures with Alkoxysilanes (2022). PMC - NIH. Retrieved February 6, 2026, from [Link].

-

Mechanistic Investigation of Sol–Gel Reactions Using Alkoxysilane Precursor (2020). Chemical Science International Journal. Retrieved February 6, 2026, from [Link].

- SAFETY DATA SHEET KE-3479-T (n.d.). Shin-Etsu Silicones of America, Inc.

-

Cyclotetrasiloxane, octamethyl- (n.d.). In NIST WebBook. Retrieved February 6, 2026, from [Link].

-

Methoxy terminated poly dimethylsiloxane bonded stationary phase for reversed-phase liquid chromatography (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].

-

The three main reaction steps occurring in the sol-gel process (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].

- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE (n.d.). Journal of Non-Crystalline Solids.

- Review of Current Pharmaceutical Applications of Polysiloxanes (Silicones) (n.d.). PDF.

-

Thermodynamic Properties of Octamethylcyclotetrasiloxane (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].

-

Sol–Gel Reaction of Tetraethoxysilane, Hexaethoxydisiloxane, and Octaethoxytrisiloxane: Differences in Siloxane Precursor Oligomers Depending on Raw Materials (2024). ACS Publications. Retrieved February 6, 2026, from [Link].

- SAFETY DATA SHEET KE-4898-T (n.d.). Shin-Etsu Silicones of America, Inc.

-

Use of Polyhedral Oligomeric Silsesquioxane (POSS) in Drug Delivery, Photodynamic Therapy and Bioimaging (n.d.). MDPI. Retrieved February 6, 2026, from [Link].

-

Synthesis of Polymethyl(trimethylsiloxy)siloxane by Anionic Ring-Opening Polymerization of 1,3,5-Trimethyl-1,3,5-tris(trimethylsiloxy)cyclotrisiloxane (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].

-

Factors contributing to the stability of alkoxysilanes in aqueous solution (n.d.). Gelest, Inc. Retrieved February 6, 2026, from [Link].

-

Methyl-and Phenyl-substituted Precursors containing Methoxy Groups (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].

- Synthesis of Polysiloxanes In Microemulsion Via ring opening of D4 (n.d.). Semantic Scholar.

-

Cyclotetrasiloxane, octamethyl- (n.d.). In NIST WebBook. Retrieved February 6, 2026, from [Link].

-

The evolution of 'sol–gel' chemistry as a technique for materials synthesis (n.d.). University of Bristol Research Portal. Retrieved February 6, 2026, from [Link].

-

High Temperature Stability of Polysiloxanes (n.d.). Gelest, Inc. Retrieved February 6, 2026, from [Link].

-

Octamethylcyclotetrasiloxane | C8H24O4Si4 | CID 11169 (n.d.). In PubChem. Retrieved February 6, 2026, from [Link].

-

Silicones for Drug-Delivery Applications (2006). Medical Device and Diagnostic Industry. Retrieved February 6, 2026, from [Link].

-

Chemical Properties of Cyclotetrasiloxane, octamethyl- (CAS 556-67-2) (n.d.). Cheméo. Retrieved February 6, 2026, from [Link].

-

Synthesis of vinyl end-capped polydimethylsiloxane by ring opening polymerization of octamethylcyclotetrasiloxane (D4) catalyzed by rare earth solid super acid SO42-/TiO2/Ln3+ (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].

- Methoxy-terminated methylphenyl polysiloxane resin, organic silicon coating adhesive, preparation method and application (n.d.). Google Patents.

-

A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].

-

Overview of Sol-Gel Science and Technology (n.d.). DTIC. Retrieved February 6, 2026, from [Link].

Sources

- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mddionline.com [mddionline.com]

- 6. Octamethyltrisiloxane | C8H24O2Si3 | CID 24705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. gelest.com [gelest.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. image.trusco-sterra2.com [image.trusco-sterra2.com]

- 16. fishersci.com [fishersci.com]

- 17. image.trusco-sterra2.com [image.trusco-sterra2.com]

An In-Depth Technical Guide to 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane (CAS 16066-09-4): Properties, Reactivity, and Applications

A Note on Chemical Identity: This guide focuses on the technical data for the compound associated with CAS Number 16066-09-4 . While the topic requested was "Octamethoxy trisiloxane," this CAS number correctly identifies 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane , a hydride-functionalized siloxane. This document will detail the properties and reactivity of this specific molecule, which possesses a distinct and synthetically valuable structure.

Introduction

1,1,1,3,5,7,7,7-Octamethyltetrasiloxane is a linear organosilicon compound of significant interest in materials science and synthetic chemistry. Unlike fully alkylated siloxanes, its defining feature is the presence of two reactive silicon-hydride (Si-H) bonds within its backbone. This functionality imparts a unique reactivity profile, establishing it as a critical building block for silicone polymers, a versatile surface modification agent, and a specialized reducing agent. This guide provides a comprehensive overview of its physicochemical properties, synthesis, core reactivity, applications, and handling protocols for researchers, scientists, and development professionals.

Section 1: Physicochemical and Spectroscopic Properties

The fundamental properties of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane determine its behavior in various applications. It is a colorless, moisture-sensitive liquid with low surface tension, characteristic of many siloxane-based materials.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 16066-09-4 | [2] |

| Molecular Formula | C₈H₂₆O₃Si₄ | [2] |

| Molecular Weight | 282.63 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | - |

| Density | 0.858 g/cm³ | - |

| Boiling Point | 177 °C | - |

| Refractive Index | ~1.386 | - |

| Flash Point | 78 °C / 172.4 °F | - |

| Purity | >95.0% (GC) | - |

| Key Feature | Contains two reactive Si-H bonds | [3] |

Table 2: Spectroscopic Data for Structural Elucidation

| Technique | Feature | Expected Chemical Shift / Frequency | Causality |

| FTIR | Si-H Stretch | ~2168 cm⁻¹ (Strong, Sharp) | The Si-H bond vibration is a highly characteristic and intense absorption, making it an excellent diagnostic tool for tracking the consumption of this group during a reaction.[4] |

| Si-O-Si Stretch | ~1000-1130 cm⁻¹ (Very Strong, Broad) | The asymmetric stretching of the siloxane backbone dominates the IR spectrum.[5] | |

| Si-CH₃ Deformation | ~1260 cm⁻¹ | Symmetric deformation ("umbrella mode") of the methyl groups attached to silicon.[5] | |

| ¹H NMR | Si-H | ~4.6-4.7 ppm (Multiplet) | The proton attached to silicon is deshielded and will show coupling to the adjacent methyl protons. |

| Si-CH ₃ (internal) | ~0.1-0.2 ppm | Methyl groups on the internal, hydride-bearing silicon atoms. | |

| Si(CH ₃)₃ (terminal) | ~0.05-0.1 ppm | Methyl groups on the terminal trimethylsilyl capping groups. | |

| ²⁹Si NMR | (CH ₃)₃Si -O | Positive Chemical Shift | Terminal silicon atoms in a linear siloxane chain. |

| O-Si H(CH₃)-O | Negative Chemical Shift (~ -35 to -45 ppm) | Internal silicon atoms bearing a hydrogen atom typically appear in this characteristic negative shift region. | |

| GC-MS | - | - | Gas chromatography is the standard method for assessing purity, while mass spectrometry will show characteristic fragmentation patterns of siloxanes.[6][7] |

Section 2: Synthesis and Characterization

While multiple pathways exist for siloxane synthesis, a common and logical laboratory-scale approach for producing linear hydrosiloxanes like 1,1,1,3,5,7,7,7-octamethyltetrasiloxane is through the controlled co-hydrolysis and condensation of appropriate chlorosilane precursors.

Proposed Synthesis Pathway: Co-hydrolysis

The synthesis involves the reaction of two key monomers: methyldichlorosilane (CH₃SiHCl₂) to form the internal Si-H units , and trimethylchlorosilane ((CH₃)₃SiCl) to act as an end-capping agent , which controls the chain length.

Caption: Proposed synthesis workflow for 1,1,1,3,5,7,7,7-octamethyltetrasiloxane.

Protocol 1: Purity Assessment by Gas Chromatography (GC)

Rationale: GC is the definitive method for determining the purity of volatile siloxanes and identifying the presence of side-products such as cyclic siloxanes or other oligomers.[8]

-

System Preparation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for non-polar compounds (e.g., a DB-1 or similar 100% dimethylpolysiloxane phase).

-

Sample Preparation: Prepare a dilute solution of the siloxane (~1% w/v) in a high-purity, non-polar solvent such as hexane or toluene.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, which should be heated to a temperature sufficient to ensure complete volatilization (e.g., 250 °C).

-

Temperature Program:

-

Initial Oven Temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to the product relative to the total area of all peaks in the chromatogram.

Section 3: Core Reactivity - The Hydrosilane (Si-H) Moiety

The synthetic utility of 1,1,1,3,5,7,7,7-octamethyltetrasiloxane stems almost entirely from the reactivity of its Si-H bonds.[3][9] This bond is relatively weak and exhibits reverse polarity (Siᵟ⁺-Hᵟ⁻) compared to a C-H bond, making the hydrogen atom "hydridic."

Hydrosilylation: The Cornerstone Reaction

Hydrosilylation is an atom-economical addition reaction where an Si-H bond adds across an unsaturated C-C bond (e.g., an alkene or alkyne).[10] This reaction is the foundation of addition-cure silicone elastomers and is widely used to functionalize molecules with siloxane groups. The reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum, such as Karstedt's catalyst.[11]

Caption: Simplified Chalk-Harrod catalytic cycle for hydrosilylation.

Protocol 2: Representative Hydrosilylation of 1-Octene

Rationale: This protocol demonstrates the fundamental application of 1,1,1,3,5,7,7,7-octamethyltetrasiloxane as a cross-linking or modification agent by reacting it with a model terminal alkene. The disappearance of the Si-H bond can be easily monitored by FTIR spectroscopy.

-

Reactor Setup: In a flame-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-octene (2.0 equivalents relative to Si-H bonds) and anhydrous toluene.

-

Catalyst Addition: Add a catalytic amount of Karstedt's catalyst (e.g., 10 ppm Pt) to the stirred solution.

-

Reactant Addition: Slowly add 1,1,1,3,5,7,7,7-octamethyltetrasiloxane (1.0 equivalent) to the flask via a dropping funnel over 30 minutes. An exotherm may be observed.

-

Reaction: Gently heat the reaction mixture to 60-80 °C and stir under a nitrogen atmosphere.

-

Monitoring: Periodically withdraw small aliquots of the reaction mixture and analyze by FTIR. The reaction is complete when the characteristic Si-H peak at ~2168 cm⁻¹ has completely disappeared.[4]

-

Workup: Once the reaction is complete, the product can be purified by removing the solvent under reduced pressure. If necessary, the catalyst can be removed by treatment with activated carbon.

Section 4: Applications in Research and Drug Development

The unique reactivity of this hydrosiloxane makes it a valuable component in several fields.

-

Polymer Chemistry: Its primary industrial application is as a cross-linker in addition-cure silicone systems. It reacts with vinyl-terminated polydimethylsiloxane (PDMS) polymers to form stable, flexible, and thermally robust silicone elastomers and gels.[12][13] These materials are ubiquitous in medical devices, electronics encapsulation, and as sealants.

-

Surface Modification: The Si-H groups can react with hydroxyl groups present on the surfaces of materials like silica, glass, and metal oxides. This reaction covalently grafts the siloxane to the surface, rendering it hydrophobic. This is critical for creating water-repellent coatings and modifying the surface of chromatographic stationary phases.[1]

-

Synthetic Reagent: In organic synthesis, hydrosiloxanes can serve as mild and selective reducing agents for certain functional groups.

-

Relevance to Drug Development: Direct application in active pharmaceutical ingredients (APIs) is limited, as the Si-H bond is generally unstable in physiological (aqueous) environments.[14] However, its role is significant in the synthesis of biocompatible materials used in drug delivery and medical implants. For example, the addition-cure chemistry it enables is used to create silicone-based drug-eluting devices and microfluidic chips for diagnostics.[15]

Caption: Experimental workflow for surface hydrophobization.

Section 5: Safety and Handling Protocols

The primary hazard associated with 1,1,1,3,5,7,7,7-octamethyltetrasiloxane and other hydrosiloxanes is the potential for evolution of flammable hydrogen gas .[16][17]

-

Incompatible Materials: Avoid contact with strong acids, bases, and certain metal catalysts, as these can trigger a rapid and potentially dangerous evolution of H₂ gas.

-

Moisture Sensitivity: The compound is moisture-sensitive. Hydrolysis of the Si-H bond is slow with neutral water but is catalyzed by acids or bases, leading to the formation of silanols and H₂.[18]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area away from sources of ignition.[18]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite). Do not use water. Place the absorbed material in a container for proper disposal.[17]

References

-

Semantic Scholar. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. [Link]

-

MDPI. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. [Link]

-

National Institutes of Health (NIH). Fifty Years of Hydrosilylation in Polymer Science. [Link]

-

National Institutes of Health (NIH). (2023). Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification. [Link]

-

INEOS OPEN. STUDY OF THE KINETICS OF THE HYDROSILYLATION REACTION: ITS ROLE AND STATE OF THE ART. [Link]

-

National Institutes of Health (NIH). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. [Link]

- Google Patents. (2004).

-

Royal Society of Chemistry. (2024). The role of silicon in drug discovery: a review. [Link]

-

ACS Publications. (2023). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. [Link]

-

National Institutes of Health (NIH). (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. [Link]

-

MDPI. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. [Link]

-

Biological Magnetic Resonance Bank. Octamethylcyclotetrasiloxane. [Link]

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

National Institutes of Health (NIH). Mass Spectrometry of Synthetic Polysiloxanes. [Link]

-

Gelest, Inc. Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. [Link]

-

Chromatography Online. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. [Link]

-

Gelest, Inc. Hydride-Functional Silicones. [Link]

-

Silicones Europe. SAFE HANDLING OF SiH PRODUCTS. [Link]

-

ResearchGate. FT IR spectrum of silicon-hydrogen bonding. [Link]

-

Frontiers. (2025). Simultaneous determination of 11 kinds of siloxanes in drinking water and source water. [Link]

-

Pressure Sensitive Tape Council. IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING. [Link]

-

Dow Inc. Silicon-Hydride (Si-H) Safe Handling. [Link]

-

SpectraBase. Octamethyl-cyclotetrasiloxane. [Link]

-

Environmental Protection Agency (EPA). Siloxane Sampling, Analysis and Data Reporting Recommendations. [Link]

-

University of Twente. INFRARED STUDY OF THE SILICA/SILANE REACTION. [Link]

-

Atlantis Press. (2014). Synthesis of Polysiloxanes In Microemulsion Via ring opening of D4. [Link]

-

Environmental Protection Agency (EPA). Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl-3,5-bis[3-(2-oxiranylmethoxy)propyl]-. [Link]

-

ACS Publications. (1999). Determination of Siloxanes and VOC in Landfill Gas and Sewage Gas. [Link]

-

Environmental Protection Agency (EPA). Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl-. [Link]

-

Wikipedia. Octamethylcyclotetrasiloxane. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane | CAS 16066-09-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pstc.org [pstc.org]

- 5. gelest.com [gelest.com]

- 6. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chemscene.com [chemscene.com]

- 10. ineosopen.org [ineosopen.org]

- 11. Hydrosilylation Catalyst [sigmaaldrich.com]

- 12. mdpi.com [mdpi.com]

- 13. Hydride-Functional Silicones - Gelest [technical.gelest.com]

- 14. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 15. Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. globalsilicones.org [globalsilicones.org]

- 17. silicones.eu [silicones.eu]

- 18. dow.com [dow.com]

Navigating the Safety Landscape of Octamethyltrisiloxane: An In-depth Technical Guide

An Introductory Note on Chemical Nomenclature: This guide provides a comprehensive analysis of the Safety Data Sheet (SDS) for Octamethyltrisiloxane (CAS No. 107-51-7). Initial inquiries for "octamethoxy trisiloxane" did not yield specific safety data for a compound with that precise name, suggesting it is either a less common chemical or a potential misnomer for the widely used octamethyltrisiloxane. Given the prevalence of the latter in industrial and research settings, this guide focuses on providing a detailed and actionable safety analysis for octamethyltrisiloxane to best serve the needs of researchers, scientists, and drug development professionals.

Octamethyltrisiloxane, a linear organosiloxane, serves as a crucial chemical intermediate and is found in various applications due to its unique physical and chemical properties.[1] Understanding its hazard profile is paramount for ensuring laboratory safety and regulatory compliance. This technical guide moves beyond a perfunctory review of the SDS to offer a synthesized, expert-level perspective on the safe handling, storage, and emergency management of this compound.

Section 1: Chemical Identity and Physicochemical Properties

Octamethyltrisiloxane is a clear, colorless liquid. Its fundamental physicochemical properties are critical determinants of its behavior in a laboratory setting, influencing everything from storage conditions to the appropriate response in case of a spill. A summary of these key properties is presented below.

| Property | Value | Source(s) |

| Chemical Formula | C8H24O2Si3 | [1] |

| Molecular Weight | 236.53 g/mol | [2] |

| CAS Number | 107-51-7 | [2] |

| Physical State | Liquid | [1] |

| Synonyms | MDM, Dimethyl-bis(trimethylsilyloxy)silane | [1][2] |

This table summarizes key identification and physical properties of octamethyltrisiloxane.

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), octamethyltrisiloxane is classified as a flammable liquid.[3] This classification necessitates specific precautions to prevent ignition.

GHS Hazard Pictograms:

Caption: GHS pictogram for flammable hazards.

Hazard Statements:

| Code | Statement |

| H226 | Flammable liquid and vapor |

This table outlines the GHS hazard statements for octamethyltrisiloxane.[3]

The primary hazard associated with octamethyltrisiloxane is its flammability.[1] Vapors can form flammable or explosive mixtures with air, and the liquid can generate a strong static charge when poured, which can be an ignition source.[1]

Section 3: Exposure Scenarios and Control Measures

Preventing exposure is the cornerstone of safely handling any chemical. For octamethyltrisiloxane, this involves a combination of engineering controls and personal protective equipment (PPE).

Engineering Controls

Given its flammable nature, all work with octamethyltrisiloxane should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Electrical equipment, including lighting and ventilation systems, must be explosion-proof.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to mitigate the risks of skin contact, eye exposure, and inhalation. The following diagram illustrates the recommended PPE ensemble.

Caption: Recommended Personal Protective Equipment (PPE) for handling octamethyltrisiloxane.

It is crucial to wear appropriate protective gloves, such as neoprene or nitrile rubber, and chemical safety goggles.[4] Protective clothing should be worn to prevent skin exposure.[2] If there is a risk of inhalation due to inadequate ventilation, a NIOSH-certified organic vapor respirator is recommended.[4]

Section 4: Handling, Storage, and Incompatibility

Safe Handling Practices

When handling octamethyltrisiloxane, it is imperative to avoid all personal contact, including inhalation.[5] All ignition sources, such as open flames, sparks, and hot surfaces, must be eliminated from the work area.[6] Use only non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[3]

Storage Requirements

Store octamethyltrisiloxane in a cool, dry, and well-ventilated area away from heat and sources of ignition.[6][7] Containers should be kept tightly closed.[6]

Incompatible Materials

Avoid contact with oxidizing agents, such as nitrates, oxidizing acids, and chlorine bleaches, as this may result in ignition.[4][5]

Section 5: Emergency Procedures

A clear and well-rehearsed emergency plan is critical when working with flammable liquids.

First-Aid Measures

The following table summarizes the immediate first-aid steps to be taken in case of exposure.

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position. If the person feels unwell, seek medical advice. | [1] |

| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. | [1][3] |

| Eye Contact | Immediately flush the eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention. | [1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1] |

Fire-Fighting Measures

In case of a fire involving octamethyltrisiloxane, use water spray, foam, carbon dioxide, or dry chemical extinguishers.[1] Irritating fumes and organic acid vapors may be generated in a fire.[1]

Accidental Release Measures

In the event of a spill, the immediate priorities are to control ignition sources, contain the spill, and clean it up safely.

Spill Response Protocol:

-

Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[5]

-

Ventilate the Area: Ensure adequate ventilation to disperse vapors.

-

Evacuate Personnel: Clear the area of all non-essential personnel.[8]

-

Wear Appropriate PPE: Don the full PPE ensemble as described in Section 3.

-

Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[8]

-

Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[8]

-

Clean the Spill Area: Decontaminate the spill area with an appropriate solvent.

-

Dispose of Waste: Dispose of the waste in accordance with local, state, and federal regulations.

The following workflow diagram illustrates the logical steps for responding to an accidental release.

Caption: Workflow for responding to an octamethyltrisiloxane spill.

Section 6: Toxicological Profile and Health Effects

While the primary hazard of octamethyltrisiloxane is its flammability, it is also important to be aware of its potential health effects.

-

Skin Contact: May cause skin irritation.[1]

-

Eye Contact: May cause slight eye irritation.[1]

-

Ingestion: May be harmful if swallowed.[1]

-

Inhalation: No specific information is readily available, but it is prudent to avoid inhaling vapors.[1]

Some related siloxanes have been noted for potential reproductive toxicity and endocrine-disrupting effects, though these are generally associated with cyclic siloxanes like octamethylcyclotetrasiloxane (D4).[9][10]

Section 7: Environmental Fate and Ecotoxicity

Information on the environmental fate and ecotoxicity of octamethyltrisiloxane is limited in the provided search results. However, for related siloxanes, persistence in the environment is a concern.[9] Therefore, releases to the environment should be avoided.

Section 8: Disposal Considerations

Dispose of octamethyltrisiloxane and any contaminated materials in accordance with all applicable local, state, and federal regulations.[8] Do not dispose of it in drains or sewers.

Conclusion

A thorough understanding and implementation of the safety protocols outlined in this guide are essential for the safe use of octamethyltrisiloxane in a research and development setting. The primary focus should be on mitigating its flammability hazard through proper handling, storage, and the use of appropriate engineering controls and personal protective equipment. By adhering to these guidelines, researchers can minimize risks and maintain a safe laboratory environment.

References

-

Gelest, Inc. (2015-01-08). OCTAMETHYLTRISILOXANE Safety Data Sheet. Retrieved from [Link]

-

Vesta Chemicals bv. Octamethylcyclotetrasiloxane | CAS: 556-67-2 | SilQon OMCTS (D4). Retrieved from [Link]

-

R.S. Hughes. (2017-04-20). SAFETY DATA SHEET. Retrieved from [Link]

-

NJ.gov. TRIMETHOXY SILANE HAZARD SUMMARY. Retrieved from [Link]

-

Gelest, Inc. OCTAMETHYLCYCLOTETRASILOXANE, 98% Safety Data Sheet. Retrieved from [Link]

- Google Patents. US20010041781A1 - Methoxy-functional organopolysiloxanes, their preparation and use.

-

Cationic Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4) in Mixtures with Alkoxysilanes - PMC - NIH. (2022-01-18). Retrieved from [Link]

-

Gelest, Inc. (2015-01-08). OCTAMETHYLTRISILOXANE Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (2025-12-14). (PDF) Cationic Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4) in Mixtures with Alkoxysilanes. Retrieved from [Link]

-

Miljøstyrelsen. Siloxanes - Consumption, Toxicity and Alternatives. Retrieved from [Link]

-

CAS Common Chemistry. 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane. Retrieved from [Link]

-

Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of ... - PMC. (2016-05-30). Retrieved from [Link]

-

Synthesis of Polysiloxanes In Microemulsion Via ring opening of D4. Retrieved from [Link]

-

ResearchGate. 16 Safety and Toxicity Aspects of Polysiloxanes (Silicones) Applications. Retrieved from [Link]

-

Force of Nature. What are Siloxanes: Chemical Free Living. Retrieved from [Link]

-

ResearchGate. (2025-08-07). Synthesis of vinyl end-capped polydimethylsiloxane by ring opening polymerization of octamethylcyclotetrasiloxane (D4) catalyzed by rare earth solid super acid SO42-/TiO2/Ln3+. Retrieved from [Link]

-

Wikipedia. Octamethylcyclotetrasiloxane. Retrieved from [Link]

-

ResearchGate. (2025-08-07). Synthesis of Polymethyl(trimethylsiloxy)siloxane by Anionic Ring-Opening Polymerization of 1,3,5-Trimethyl-1,3,5-tris(trimethylsiloxy)cyclotrisiloxane. Retrieved from [Link]

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. Octamethyltrisiloxane | CAS 107-51-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. gelest.com [gelest.com]

- 4. fishersci.com [fishersci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. nj.gov [nj.gov]

- 7. fr.cpachem.com [fr.cpachem.com]

- 8. static.rshughes.com [static.rshughes.com]

- 9. www2.mst.dk [www2.mst.dk]

- 10. forceofnatureclean.com [forceofnatureclean.com]

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis Using Octamethoxytrisiloxane

Introduction: The Strategic Advantage of Pre-Polymerized Siloxane Precursors in Sol-Gel Synthesis

The sol-gel process, a versatile wet-chemical technique, is widely employed for the fabrication of glassy and ceramic materials for a myriad of applications, including drug delivery, protective coatings, and catalysis.[1] The process typically involves the hydrolysis and polycondensation of metal alkoxide precursors to form a colloidal solution (sol) that progressively evolves into a gel-like network.[1] While monomeric alkoxysilanes like tetraethoxysilane (TEOS) are common starting materials, the use of short-chain, pre-polymerized siloxanes such as octamethoxytrisiloxane offers distinct advantages. These precursors provide a more direct route to forming a siloxane backbone, potentially allowing for greater control over the final material properties and a more streamlined synthesis process. This application note provides a detailed guide to the sol-gel synthesis of silica-based materials using octamethoxytrisiloxane, with a particular focus on applications relevant to drug development professionals.

The "Why": Causality Behind Experimental Choices

The selection of octamethoxytrisiloxane as a precursor is a deliberate choice to influence the kinetics and structure of the resulting gel. Compared to monomeric silanes, the trisiloxane is already partially condensed, which can lead to faster gelation times and a more uniform network structure. The fundamental chemistry involves two key reactions: hydrolysis and condensation.[2]

Hydrolysis: The methoxy groups (-OCH₃) on the silicon atoms are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction is typically catalyzed by an acid or a base.

-

Acid Catalysis: Under acidic conditions, it is proposed that a methoxy group is protonated, making it a better leaving group. A water molecule then attacks the silicon atom.[3] This process tends to result in more linear or weakly branched polymer chains.[2][4]

-

Base Catalysis: In the presence of a base, a hydroxyl anion directly attacks the silicon atom, leading to the displacement of a methoxy group. This typically results in highly branched, three-dimensional networks.[2]

Condensation: The newly formed hydroxyl groups can then react with each other or with remaining methoxy groups to form siloxane bridges (Si-O-Si), releasing water or methanol, respectively.[3] This process links the siloxane units together, forming the gel network.

The choice of catalyst, the water-to-silane ratio, the solvent, and the temperature all play crucial roles in controlling the rates of these reactions and, consequently, the final properties of the material, such as pore size, surface area, and mechanical strength.[2] For drug delivery applications, these parameters are critical as they dictate the drug loading capacity and release kinetics.[5]

Visualizing the Sol-Gel Process

The following diagrams illustrate the key chemical transformations and the overall workflow in the sol-gel synthesis using octamethoxytrisiloxane.

Caption: General workflow for sol-gel synthesis.

Experimental Protocols

The following protocols provide a starting point for the synthesis of silica gels from octamethoxytrisiloxane. Researchers should consider these as templates and optimize the parameters based on their specific application and desired material properties.

Protocol 1: Basic Synthesis of a Silica Xerogel

This protocol details the formation of a monolithic silica xerogel.

Materials:

-

Octamethoxytrisiloxane (OMTS)

-

Ethanol (EtOH), anhydrous

-

Deionized water (DI H₂O)

-

Hydrochloric acid (HCl), 0.1 M

-

Ammonium hydroxide (NH₄OH), 1 M

Equipment:

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Pipettes

-

Drying oven

Procedure:

-

Precursor Solution Preparation: In a glass vial, combine OMTS and ethanol in a 1:4 molar ratio. Stir the solution for 10 minutes to ensure homogeneity.

-

Hydrolysis: While stirring, add a solution of DI H₂O and 0.1 M HCl to the precursor solution. The molar ratio of OMTS to H₂O should be 1:8. Continue stirring for 1 hour at room temperature.

-

Gelation: Add 1 M NH₄OH dropwise to the sol until a pH of 8-9 is reached. This will catalyze the condensation reaction and initiate gelation. The time to gelation will vary depending on the specific conditions but can be observed as a significant increase in viscosity.

-

Aging: Once the gel has formed, seal the vial and allow it to age at room temperature for 24-48 hours. During this time, the siloxane network will strengthen.

-

Drying: To obtain a xerogel, slowly evaporate the solvent. This can be achieved by uncapping the vial and placing it in an oven at 60°C for 24-72 hours, or until the gel is completely dry and a monolithic solid is formed.

Protocol 2: Encapsulation of a Model Hydrophilic Drug

This protocol describes the in-situ encapsulation of a model drug during the sol-gel process.

Materials:

-

All materials from Protocol 1

-

Model hydrophilic drug (e.g., gentamicin sulfate)

Procedure:

-

Drug Solution Preparation: Dissolve the model drug in the DI H₂O and HCl solution from step 2 of Protocol 1. The concentration of the drug will depend on the desired loading.

-

Precursor Solution Preparation: Prepare the OMTS and ethanol solution as described in Protocol 1.

-

Hydrolysis and Encapsulation: While stirring, add the drug-containing aqueous solution to the precursor solution. Stir for 1 hour.

-

Gelation, Aging, and Drying: Follow steps 3-5 from Protocol 1. The resulting xerogel will have the model drug entrapped within its silica matrix.

Data Presentation: Key Synthesis Parameters

The following table summarizes key parameters that can be varied to tailor the properties of the final sol-gel material.

| Parameter | Range/Options | Expected Effect on Material Properties |

| OMTS:H₂O Molar Ratio | 1:4 to 1:16 | Higher water content generally leads to more complete hydrolysis and a more cross-linked network. |

| Catalyst | Acid (e.g., HCl), Base (e.g., NH₄OH) | Acid catalysis typically results in finer pores and a more linear polymer structure, while base catalysis leads to larger pores and a more particulate structure. [2] |

| pH | 1-3 (acidic), 8-10 (basic) | Influences the rates of hydrolysis and condensation, affecting gelation time and network morphology. |

| Solvent | Ethanol, Methanol, etc. | The type and amount of solvent affect the solubility of the precursors and the rate of evaporation during drying, which can influence the final porosity. |

| Aging Time | 24 - 72 hours | Longer aging times allow for further cross-linking, increasing the mechanical strength of the gel. |

| Drying Method | Oven drying, Supercritical drying | Oven drying leads to a xerogel with significant shrinkage and potentially a collapsed pore structure. Supercritical drying produces an aerogel with high porosity and low density. |

Characterization and Validation

To ensure the successful synthesis and to understand the properties of the resulting material, a suite of characterization techniques should be employed.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the siloxane (Si-O-Si) network and the presence of residual silanol (Si-OH) groups. Characteristic peaks for Si-O-Si bending and stretching vibrations are typically observed around 455 cm⁻¹ and 1080 cm⁻¹, respectively. [6]* Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and pore structure of the dried gel.

-

Nitrogen Adsorption-Desorption Analysis (BET): To determine the specific surface area, pore volume, and pore size distribution of the material.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the material and quantify the amount of encapsulated drug.

-

For Drug Delivery Applications:

-

UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC): To quantify the amount of drug released from the silica matrix over time in a suitable release medium.

-

By systematically controlling the synthesis parameters and thoroughly characterizing the resulting materials, researchers can develop bespoke silica-based systems for a wide range of applications in drug development and beyond.

References

-

Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications - NIH. Available at: [Link]

-

Synthesis and characterization of silica gel from Lapindo volcanic mud with ethanol as a cosolvent for desiccant applications - RSC Publishing. Available at: [Link]

-

Sol-gel - Journal of Composites and Compounds. Available at: [Link]

-

Sol–gel process - Wikipedia. Available at: [Link]

-

Preparation and Characterization of Silica Nanoparticles and of Silica-Gentamicin Nanostructured Solution Obtained by Microwave-Assisted Synthesis - PMC - NIH. Available at: [Link]

-

One-pot sol-gel process and simultaneous formation silica particles cross - CST. Available at: [Link]

-

“Traditional” Sol-Gel Chemistry as a Powerful Tool for the Preparation of Supported Metal and Metal Oxide Catalysts - MDPI. Available at: [Link]

-

Sol-Gel Silica Nanoparticles in Medicine: A Natural Choice. Design, Synthesis and Products. Available at: [Link]

-

Sol–Gel Approach for Fabricating Silica/Epoxy Nanocomposites - MDPI. Available at: [Link]

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC. Available at: [Link]

-

The evolution of 'sol–gel' chemistry as a technique for materials synthesis - University of Bristol Research Portal. Available at: [Link]

-

The evolution of 'sol–gel' chemistry as a technique for materials synthesis - RSC Publishing. Available at: [Link]

-

(PDF) Characterization of silica gel prepared by using sol-gel process - ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Silica Nanosphere from Octadecyltrimethoxy Silane. Available at: [Link]

-

The hydrolysis—condensation reactions in the sol-gel process of alkoxysilane. - ResearchGate. Available at: [Link]

-

Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane - SciSpace. Available at: [Link]

-

Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process - MDPI. Available at: [Link]

-

Preparation of silica nanoparticle through coating with octyldecylmethoxy silane. Available at: [Link]

-

The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC. Available at: [Link]

-

Synthesis of Silica Nanoparticles by Sol-Gel: Size-Dependent Properties, Surface Modification, and Applications in Silica - SciSpace. Available at: [Link]

-

Preparation and Characterization of Some Sol-Gel Modified Silica Coatings Deposited on Polyvinyl Chloride (PVC) Substrates - MDPI. Available at: [Link]

-

Preparation Of Silica Nanoparticles Through Microwave-Assisted Acid-Catalysis l Protocol Preview - YouTube. Available at: [Link]

-

Synthesis and Characterization of Silica Gel from Palm Shell and Coir Ash - OJS UNPATTI. Available at: [Link]

Sources

- 1. Sol–gel process - Wikipedia [en.wikipedia.org]

- 2. Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 5. jourcc.com [jourcc.com]

- 6. Synthesis and Characterization of Silica Gel from Palm Shell and Coir Ash | Indonesian Journal of Chemical Research [ojs3.unpatti.ac.id]

Application Notes and Protocols for Chemical Vapor Deposition (CVD) of Silicon Dioxide Films Using Octamethoxytrisiloxane

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Leveraging Alkoxysiloxane Precursors for High-Quality Dielectric Films

Disclaimer: The following application notes and protocols are based on the fundamental principles of chemical vapor deposition and the known chemistry of alkoxysiloxane precursors. While octamethoxytrisiloxane is a viable candidate for the deposition of silicon dioxide, detailed and specific process parameters are not widely available in peer-reviewed literature. Therefore, the provided protocols should be considered as a starting point for process development and optimization.

Introduction: The Promise of Octamethoxytrisiloxane in Advanced Thin Film Deposition

The pursuit of novel precursors for Chemical Vapor Deposition (CVD) is driven by the continuous demand for higher quality thin films with tailored properties, deposited at lower temperatures and with greater process control. While tetraethoxysilane (TEOS) has long been the workhorse for silicon dioxide (SiO₂) CVD, alternative precursors like octamethoxytrisiloxane, Si₃O₂(OCH₃)₈, offer intriguing possibilities. As a larger molecule with a higher silicon-to-carbon ratio compared to TEOS, octamethoxytrisiloxane holds the potential for higher deposition rates and the formation of dense, high-purity SiO₂ films. These films are critical in a variety of applications, from interlayer dielectrics in microelectronics to biocompatible coatings on medical devices and encapsulation layers for sensitive drug delivery systems.

This guide provides a comprehensive overview of the theoretical and practical aspects of using octamethoxytrisiloxane as a precursor for SiO₂ deposition. We will delve into the fundamental chemistry, propose a representative CVD protocol, and discuss the critical parameters that influence film quality.

The Chemistry of Alkoxysiloxane Precursors in CVD

The deposition of SiO₂ from alkoxysiloxane precursors like octamethoxytrisiloxane is fundamentally an oxidation process. The precursor is vaporized, transported into a reaction chamber, and then thermally decomposed in the presence of an oxidizing agent, typically oxygen (O₂) or ozone (O₃). The methoxy (-OCH₃) ligands are stripped from the silicon-oxygen backbone, and volatile organic byproducts are formed, leaving behind a solid SiO₂ film on the substrate.

The overall reaction can be generalized as:

Si₃O₂(OCH₃)₈ + O₂ → 3SiO₂ + Volatile Organic Byproducts (e.g., H₂O, CO, CO₂, formaldehyde)

The specific reaction pathways are complex and can involve numerous intermediate species. The deposition temperature is a critical parameter that dictates the reaction kinetics and, consequently, the film properties. Higher temperatures generally lead to more complete decomposition of the precursor and denser, more stoichiometric SiO₂ films.

Why Consider Octamethoxytrisiloxane?

-

Potential for Higher Deposition Rates: Due to its larger size and multiple silicon atoms, each molecule of octamethoxytrisiloxane can contribute more to the film growth per unit of precursor delivered.

-

Lower Carbon Contamination: The higher silicon-to-carbon ratio in the precursor molecule may lead to films with lower carbon incorporation, which is beneficial for achieving optimal dielectric properties.

-

Liquid Source Convenience: Like TEOS, octamethoxytrisiloxane is a liquid at room temperature, making it easier and safer to handle and deliver to the CVD reactor compared to gaseous precursors like silane.

Chemical Vapor Deposition System Overview

A typical low-pressure CVD (LPCVD) or plasma-enhanced CVD (PECVD) system is suitable for depositing SiO₂ from octamethoxytrisiloxane. The key components of such a system are illustrated below.

Caption: A schematic of a typical CVD system for SiO₂ deposition.

Proposed CVD Protocol for SiO₂ Deposition

This section outlines a representative protocol for the deposition of SiO₂ films using octamethoxytrisiloxane. Note: These parameters are starting points and will require optimization for specific applications and reactor geometries.

Substrate Preparation

-

Cleaning: Thoroughly clean the substrate to remove any organic and particulate contamination. A standard RCA clean is recommended for silicon wafers. For other substrates, use appropriate solvent cleaning and surface activation steps (e.g., oxygen plasma treatment).

-

Loading: Carefully load the cleaned and dried substrates into the CVD reactor. Ensure proper handling to avoid recontamination.

Deposition Process

| Parameter | Typical Range | Notes |

| Precursor Temperature | 80 - 120 °C | Adjust to achieve the desired vapor pressure and flow rate. |

| Substrate Temperature | 350 - 550 °C | Higher temperatures generally improve film quality but may not be suitable for all substrates. |

| Reactor Pressure | 0.1 - 1.0 Torr | Lower pressures can improve film uniformity and conformality. |

| Carrier Gas (Ar or N₂) Flow Rate | 100 - 500 sccm | Used to transport the precursor vapor into the reactor. |

| Oxidizer (O₂) Flow Rate | 100 - 1000 sccm | The O₂-to-precursor ratio is a critical parameter for film stoichiometry. |

| RF Power (for PECVD) | 50 - 300 W | Plasma enhancement allows for lower deposition temperatures. |

| Deposition Time | Varies | Dependent on the desired film thickness and deposition rate. |

Step-by-Step Deposition Workflow

-

Pump Down: Evacuate the reaction chamber to the base pressure.

-

Temperature Ramp: Heat the substrate to the desired deposition temperature.

-

Gas Stabilization: Introduce the carrier gas and oxidizer at their set flow rates and allow the pressure to stabilize.

-

Precursor Introduction: Open the valve to introduce the octamethoxytrisiloxane vapor into the reaction chamber. If using PECVD, ignite the plasma.

-

Deposition: Allow the deposition to proceed for the calculated amount of time to achieve the target film thickness.

-

Process Termination: Shut off the precursor flow and extinguish the plasma (if applicable).

-

Purge: Continue flowing the carrier gas and oxidizer to purge any unreacted precursor and byproducts from the chamber.

-

Cool Down: Cool the substrate to a safe handling temperature under a continuous flow of inert gas.

-

Unloading: Vent the chamber to atmospheric pressure with inert gas and unload the coated substrates.

Caption: A step-by-step workflow for the CVD of SiO₂ films.

Characterization of Deposited SiO₂ Films

A comprehensive characterization of the deposited SiO₂ films is crucial to ensure they meet the requirements of the intended application. Key properties and common characterization techniques are summarized below.

| Property | Technique | Typical Values for High-Quality SiO₂ |

| Thickness and Refractive Index | Ellipsometry | Refractive Index: ~1.46 |

| Chemical Composition | X-ray Photoelectron Spectroscopy (XPS) | Stoichiometric SiO₂ |

| Bonding Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | Dominant Si-O-Si stretching peak at ~1070 cm⁻¹ |

| Density | X-ray Reflectivity (XRR) | 2.1 - 2.3 g/cm³ |

| Surface Morphology and Roughness | Atomic Force Microscopy (AFM) | Root Mean Square (RMS) roughness < 1 nm |

| Dielectric Constant | Capacitance-Voltage (C-V) Measurements | ~3.9 |

| Electrical Breakdown Strength | Current-Voltage (I-V) Measurements | > 8 MV/cm |

Applications in Drug Development and Biomedical Fields

High-quality SiO₂ films deposited via CVD are increasingly important in the pharmaceutical and biomedical sectors. Their excellent barrier properties, biocompatibility, and chemical inertness make them suitable for a range of applications:

-

Encapsulation of Drugs: Ultrathin SiO₂ films can be used to coat drug nanoparticles, protecting them from degradation and enabling controlled release.

-

Biocompatible Coatings on Implants: A layer of SiO₂ can improve the biocompatibility of medical implants, reducing the risk of adverse reactions.

-

Barrier Layers in Microfluidic Devices: In "lab-on-a-chip" devices, SiO₂ films can provide electrical insulation and prevent the absorption of biological molecules onto the channel walls.

-

Sensors and Diagnostics: SiO₂ layers are integral components of biosensors, serving as the gate dielectric in field-effect transistor-based sensors.

Safety and Handling of Octamethoxytrisiloxane

Octamethoxytrisiloxane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, preferably within a fume hood.

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition. Keep the container tightly sealed.

-

Handling: Ground and bond containers when transferring the liquid to prevent static discharge. Use only non-sparking tools.

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

-

Fire: Use dry chemical, foam, or carbon dioxide extinguishers. Do not use water, as it may be ineffective.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.

Conclusion

Octamethoxytrisiloxane presents a promising alternative to conventional precursors for the CVD of high-quality silicon dioxide films. While specific, optimized process parameters are not yet widely established in the public domain, the fundamental principles of alkoxysiloxane chemistry provide a solid foundation for process development. By carefully controlling deposition parameters and thoroughly characterizing the resulting films, researchers can unlock the potential of this precursor for a wide range of advanced applications, particularly in the demanding fields of drug development and biomedical engineering.

References

-

Gelest, Inc. "OCTAMETHYLTRISILOXANE, Safety Data Sheet." Retrieved from [Link]

-

Computational study on silicon oxide plasma enhanced chemical vapor deposition (PECVD) process using tetraethoxysilane/oxygen/argon/helium. Retrieved from [Link]

-

Yu, W., et al. "Thermal stability and thermal decomposition mechanism of octamethyltrisiloxane (MDM): Combined experiment, ReaxFF-MD and DFT study." Journal of the Energy Institute 109 (2023): 101293. Retrieved from [Link]

-

Society of Vacuum Coaters. "PECVD of SiOx Barrier Films." Retrieved from [Link]

-

Alayo, M.I., et al. "Thick SiOxNy and SiO2 films obtained by PECVD technique at low temperatures." Thin Solid Films 332.1-2 (1998): 131-135. Retrieved from [Link]

Application Note: Atomic Layer Deposition (ALD) of Siloxanes for Bio-Barriers and Dielectrics

Executive Summary & Core Directive

This guide addresses the technical implementation of Atomic Layer Deposition (ALD) processes utilizing siloxanes (specifically Hexamethyldisiloxane - HMDSO) and related organosilicon precursors. While aminosilanes (e.g., BDEAS, DIPAS) are the standard for "pure" SiO₂ ALD due to their high reactivity, siloxanes offer distinct advantages in stability, handling safety, and cost.

Critical Insight: The use of siloxanes in ALD often straddles the boundary between pure ALD and Plasma-Enhanced Chemical Vapor Deposition (PECVD). Unlike aminosilanes, siloxanes like HMDSO lack labile ligands for easy thermal exchange. Therefore, Plasma-Enhanced ALD (PE-ALD) is strictly required to drive the combustion of organic ligands and form a dense inorganic network.

This protocol focuses on the PE-ALD of SiO₂ and Hybrid Siloxane Films , tailored for researchers in semiconductor encapsulation and drug delivery systems (particle coating).

Precursor Chemistry & Selection[1]

The choice of precursor dictates the deposition mechanism. Siloxanes are characterized by existing Si-O-Si linkages, which can be advantageous for deposition rates but challenging for ligand removal.

Table 1: Comparative Analysis of Siloxane vs. Aminosilane Precursors

| Feature | HMDSO (Siloxane) | OMCTS (Cyclic Siloxane) | BDEAS (Aminosilane) |

| Formula | |||

| Vapor Pressure | High (42 mmHg @ 25°C) | Low (1 mmHg @ 25°C) | Medium (10 mmHg @ 60°C) |

| Reactivity | Low (Requires Plasma) | Low (Requires Plasma) | High (Thermal or Plasma) |

| Stability | Highly Stable, Non-corrosive | Highly Stable | Moisture Sensitive |

| Primary Use | Hybrid barriers, Hydrophobic coatings | Low-k dielectrics | High-quality SiO₂ |

| Cost | Low | Low | High |

Expert Note: For drug packaging and biomedical implants, HMDSO is often preferred due to its established biocompatibility history in plasma polymer forms (ISO 10993 compliance in specific polymerized states).

Mechanism of Action: PE-ALD of HMDSO

The deposition mechanism differs from standard ligand-exchange ALD. It relies on the combustion of methyl groups by oxygen radicals.

-

Adsorption (Pulse A): HMDSO molecules physisorb or chemisorb onto the hydroxylated surface. Due to steric hindrance of the methyl groups, the coverage is self-limiting (saturation).

-

Purge 1: Removal of excess physisorbed HMDSO.

-

Plasma Exposure (Pulse B):

plasma generates -

Regeneration: The combustion process regenerates surface hydroxyl (-OH) groups, preparing the surface for the next HMDSO pulse.

Visualization: Reaction Pathway

Figure 1: Simplified reaction mechanism for the PE-ALD of HMDSO, highlighting the transition from steric adsorption to plasma-induced combustion and surface regeneration.

Detailed Experimental Protocol

This protocol is designed for a direct plasma ALD system (e.g., Picosun, Oxford, or Veeco).

Target:

Process Parameters[1][2][3][4][5][6][7][8]

-

Reactor Temperature:

(Critical window: -

Precursor Temp (HMDSO):

(Room Temp - High vapor pressure requires no heating). -

Carrier Gas:

or -

Plasma Gas:

(Flow: 50-100 sccm). -

Plasma Power: 200 - 300 W (ICP).

The ALD Cycle Recipe[1][2][9]

| Step | Action | Duration | Purpose |

| 1 | Pulse HMDSO | 0.5 - 1.0 s | Saturate surface with precursor. |

| 2 | Purge | 4.0 - 8.0 s | CRITICAL: Remove all non-adsorbed HMDSO. Insufficient purge leads to CVD (dust formation). |

| 3 | Plasma Strike ( | 2.0 - 5.0 s | Oxidize organic ligands. |

| 4 | Post-Plasma Purge | 5.0 s | Remove combustion byproducts ( |

Growth Per Cycle (GPC): Expect 0.6 – 0.9 Å/cycle . Note: If GPC > 1.5 Å/cycle, you likely have parasitic CVD growth due to insufficient purging or precursor condensation.

Self-Validating Workflow (Quality Control)

To ensure "Trustworthiness," perform these checks before full batch processing:

-

Saturation Curve Verification: Run 50 cycles with varying HMDSO pulse times (0.1s, 0.5s, 1.0s, 2.0s). Plot Thickness vs. Pulse Time.

-

Pass: Thickness plateaus after 0.5s.

-

Fail: Thickness continues to rise linearly (indicates CVD component).

-

-

Refractive Index (RI) Check: Measure using Ellipsometry.

-

Target: 1.45 - 1.46 (Pure

). -

Deviation: RI < 1.44 indicates porosity (low density). RI > 1.48 often indicates residual carbon (incomplete combustion/plasma power too low).

-

Visualization: Process Workflow

Figure 2: Operational workflow for HMDSO PE-ALD. Note the pre-conditioning step to ensure uniform nucleation.

Applications in Drug Development & Bio-Barriers

While semiconductor dielectrics are the traditional use case, siloxane ALD is gaining traction in pharmaceuticals.

Drug Particle Encapsulation

Using Fluidized Bed Reactor (FBR) ALD , drug microparticles can be coated with HMDSO-based silica.

-

Benefit: Retards dissolution rate (controlled release) and protects moisture-sensitive Active Pharmaceutical Ingredients (APIs).

-

Protocol Adjustment: FBR-ALD requires significantly longer purge times (20s+) due to the high surface area and tortuous path in the powder bed.

Biocompatible Implant Coatings

HMDSO plasma coatings can be tuned.

-

High

ratio: Forms -

Low

ratio: Forms -

Reference: Picosun has demonstrated bioactive

and

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| High Carbon Content | Low Plasma Power or Short Exposure | Increase Plasma Power to 300W or extend time to 5s. |

| Non-Uniformity (Edge Heavy) | Precursor Starvation or Re-deposition | Increase Pulse time (Starvation) or Increase Purge time (CVD effect). |

| Dust/Particles on Wafer | Gas Phase Reactions | STOP. Your purge time is too short. HMDSO and O radicals are mixing in the gas phase. |

| Low Growth Rate (<0.5 Å) | Steric Hindrance | This is normal for HMDSO. Do not increase pulse time indefinitely. Consider using BDEAS if higher GPC is needed. |

References

-

Jinesh, K. B., et al. (2011). "Plasma-enhanced atomic layer deposition of silicon dioxide from hexamethyldisiloxane." Journal of Vacuum Science & Technology A. Link

-

Putkonen, M., et al. (2014). "Atomic Layer Deposition of SiO2 from Aminosilanes and Ozone." Thin Solid Films.[1] Link

-

Profijt, H. B., et al. (2011). "Plasma-assisted atomic layer deposition: Basics, opportunities, and challenges." Journal of Vacuum Science & Technology A. Link

- O'Neill, L., et al. (2010). "Encapsulation of OLEDs using PE-ALD SiO2." Journal of Physics D: Applied Physics.

-

Picosun Group. (2021). "Biocompatible ALD coatings for pharmaceuticals and medical devices."[2][3][4] Picosun Application Notes. Link

-

Atomic Limits. (2019). "ALD Process Development and GPC Verification." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Ensuring the Shelf-Life Stability of Octamethoxy Trisiloxane